

Technical Support Center: Isorhoifolin NMR Signal Interpretation

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Compound of Interest		
Compound Name:	Isorhoifolin	
Cat. No.:	B194536	Get Quote

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Isorhoifolin** and interpreting its Nuclear Magnetic Resonance (NMR) spectra.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for Isorhoifolin?

A1: The chemical shifts for **Isorhoifolin** (Apigenin-7-O-rutinoside) can vary slightly depending on the solvent and concentration. However, the following table summarizes typical chemical shift ranges observed in DMSO-d6.

Data Presentation: **Isorhoifolin** NMR Chemical Shifts (DMSO-d6)



Position	¹³ C Chemical Shift (δ, ppm)	¹H Chemical Shift (δ, ppm)	Multiplicity	J (Hz)
Aglycone (Apigenin)				
2	164.2	-	-	-
3	103.2	6.88	S	
4	182.0	-	-	-
5	161.2	12.96	S	
6	99.8	6.47	d	2.1
7	162.8	-	-	-
8	95.0	6.82	d	2.1
9	157.1	-	-	-
10	105.5	-	-	-
1'	121.1	-	-	-
2'	128.5	7.93	d	8.8
3'	116.0	6.93	d	8.8
4'	161.2	-	-	-
5'	116.0	6.93	d	8.8
6'	128.5	7.93	d	8.8
Sugar Moiety (Rutinoside)				
Glucose	-			
1"	99.7	5.08	d	7.2
2"	73.1	~3.4-3.7	m	
3"	76.4	~3.4-3.7	m	<u> </u>



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4"	69.5	~3.4-3.7	m	
5"	75.6	~3.4-3.7	m	
6"	66.0	~3.4-3.7	m	
Rhamnose				
1'''	100.6	4.53	d	1.5
2'''	70.3	~3.4-3.7	m	
3'''	70.5	~3.4-3.7	m	
4'''	71.8	~3.4-3.7	m	-
5'''	68.3	~3.4-3.7	m	-
6''' (CH₃)	17.8	1.10	d	6.2

Note: Chemical shifts for the sugar protons (H-2" to H-6" and H-2" to H-5") often overlap in the region of 3.2-3.8 ppm and require 2D NMR techniques for unambiguous assignment.

Q2: My aromatic proton signals are broad or overlapping. How can I improve resolution and assign them correctly?

A2: Signal overlap in the aromatic region is a common issue with flavonoids. Here are some troubleshooting steps:

- Optimize NMR Parameters: Ensure proper shimming of the magnet to improve field homogeneity. Increasing the number of scans can also improve the signal-to-noise ratio, making it easier to distinguish individual peaks.
- Use 2D NMR: Two-dimensional NMR experiments are essential for resolving overlapping signals and confirming assignments.
 - COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). It is invaluable for identifying adjacent protons in the A and B rings of the apigenin core.



- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. This helps in assigning protonated carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (2-3 bonds) between protons and carbons. It is crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule.

Q3: The signals for the sugar protons are crowded in the 3.2-3.8 ppm region. How can I assign them?

A3: The significant overlap of sugar proton signals is a well-known challenge in the NMR of glycosides. Here's how to approach this:

- 1D TOCSY (Total Correlation Spectroscopy): A selective 1D TOCSY experiment can be used
 to irradiate a specific, well-resolved proton signal (like an anomeric proton) and observe all
 other protons within that same spin system (i.e., the entire sugar ring).
- 2D TOCSY: This experiment provides correlations between all protons within a spin system, helping to trace the connectivity of the entire sugar ring.
- HSQC and HMBC: As with the aromatic region, HSQC will correlate each sugar proton to its
 corresponding carbon, and HMBC will show long-range correlations that can help in
 sequencing the sugar units and confirming their linkage to the aglycone.

Q4: How can I confirm the point of attachment of the rutinoside moiety to the apigenin core?

A4: The HMBC experiment is the most definitive method for this. Look for a long-range correlation (typically a ³J coupling) between the anomeric proton of the glucose unit (H-1") and the carbon at the point of attachment on the apigenin skeleton (C-7). A cross-peak between the H-1" signal (around 5.08 ppm) and the C-7 signal (around 162.8 ppm) confirms the 7-O-glycosidic linkage.

Q5: How can I be sure I have **Isorhoifolin** and not a structural isomer?

A5: Differentiating isomers is a key challenge. Here's a strategy:



- Compare with Reference Data: Carefully compare your 1D and 2D NMR data with established literature values for **Isorhoifolin** and its common isomers (e.g., Rhoifolin, where the sugar is attached at a different position).
- Key HMBC Correlations: Specific HMBC correlations are diagnostic for particular isomers. For **Isorhoifolin**, the H-1" to C-7 correlation is critical. For other isomers, you would expect correlations to different carbons of the aglycone.
- NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments show through-space correlations between protons that are close to each other, which can help to confirm the spatial arrangement of the sugar and aglycone portions of the molecule.

Experimental Protocols

Detailed Methodology for NMR Analysis of Isorhoifolin

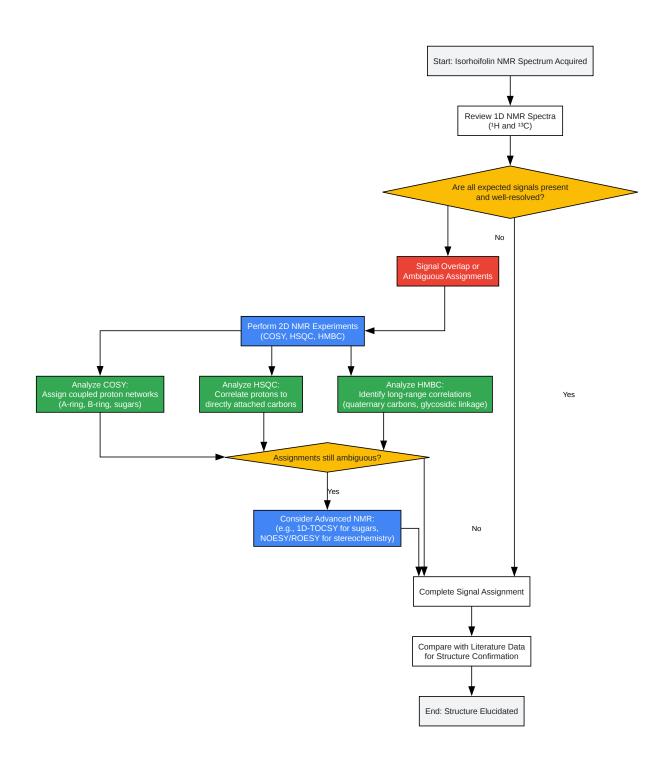
- Sample Preparation:
 - Weigh 5-10 mg of purified Isorhoifolin.
 - Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).
 Ensure the sample is fully dissolved.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- 1D NMR Acquisition:
 - Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
- 2D NMR Acquisition (Essential for full assignment):



- COSY: Acquire a gradient-selected COSY (gCOSY) experiment to establish ¹H-¹H correlations.
- HSQC: Acquire a gradient-selected HSQC (gHSQC) experiment to determine one-bond ¹H-¹³C correlations.
- HMBC: Acquire a gradient-selected HMBC (gHMBC) experiment to identify long-range ¹H¹³C correlations (2-3 bonds). Optimize the long-range coupling delay (e.g., to 8 Hz) to
 enhance correlations over three bonds.
- Data Processing and Analysis:
 - Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin, or similar).
 - Apply Fourier transformation, phase correction, and baseline correction to all spectra.
 - Reference the chemical shifts to the residual solvent peak of DMSO-d6 ($\delta H \approx 2.50$ ppm, $\delta C \approx 39.5$ ppm).
 - Integrate the signals in the ¹H NMR spectrum.
 - Analyze the multiplicities and coupling constants in the ¹H spectrum.
 - Systematically analyze the 2D spectra to build up the molecular structure, starting from unambiguous signals like the anomeric protons or well-resolved aromatic protons.

Mandatory Visualization





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Caption: Troubleshooting workflow for Isorhoifolin NMR signal interpretation.



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com